Bromo-PEG3-Acid

Catalog No.
S522114
CAS No.
M.F
C9H17BrO5
M. Wt
285.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG3-Acid

Product Name

Bromo-PEG3-Acid

IUPAC Name

3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid

Molecular Formula

C9H17BrO5

Molecular Weight

285.13 g/mol

InChI

InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12)

InChI Key

OKWHCSUISPMYIJ-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Bromo-PEG3-acid

The exact mass of the compound Bromo-PEG3-Acid is 284.0259 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bromo-PEG3-Acid (CAS: 782475-35-8) is a heterobifunctional, highly hydrophilic PEGylated crosslinker featuring a primary alkyl bromide and a terminal carboxylic acid, separated by a precise 3-unit polyethylene glycol (PEG) spacer . With a molecular weight of 285.13 g/mol, it typically presents as a liquid that is highly soluble in both aqueous buffers and polar organic solvents . The primary bromide serves as an excellent, balanced leaving group for nucleophilic substitution (e.g., alkylation of amines, thiols, or phenols), while the carboxylic acid provides a highly stable precursor for amide bond formation upon in situ activation . In industrial and advanced research procurement, Bromo-PEG3-Acid is prioritized as a foundational building block for synthesizing proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex bioconjugates, where it imparts critical aqueous solubility and precise spatial geometry to the final construct [1].

Research Fit

Heterobifunctional linker: bromide and carboxylic acid termini
Enables sequential, orthogonal conjugation
PEG3 spacer: triethylene glycol chain
Supports intermediate hydrophilicity and linker flexibility
PROTAC and bioconjugation research context
Reported in PROTAC synthesis and ADC linker workflows

Substituting Bromo-PEG3-Acid with generic aliphatic linkers (e.g., 11-bromoundecanoic acid) drastically reduces the aqueous solubility of the resulting conjugate, frequently causing severe aggregation and precipitation in physiological media, which invalidates downstream cellular assays . Furthermore, attempting to substitute the halogen leaving group compromises manufacturability: Chloro-PEG3-Acid is often too unreactive, requiring harsh elevated temperatures that risk degrading sensitive biological payloads, whereas Iodo-PEG3-Acid, while highly reactive, is notoriously light-sensitive and prone to rapid degradation during storage, leading to unacceptable batch-to-batch variability . Finally, altering the PEG length (e.g., using PEG1 or PEG6) fundamentally changes the spatial geometry (~12-14 Å for PEG3), which can either induce critical steric clashes or introduce excessive entropic penalties that disrupt the ternary complex formation essential for PROTAC-mediated target degradation [1].

Substitution Risk

PEG2 or PEG4 linker
Spacer length mismatch
Shorter or longer PEG chain may shift aqueous solubility profile and ternary complex formation context
Iodo-PEG3-Acid
Leaving group reactivity differs
Iodide may accelerate SN2 kinetics; reaction control and selectivity profile may require review
Monofunctional PEG linker
Orthogonal group absent
Lack of bromide or carboxylic acid may limit sequential, two-step conjugation strategy

Hydrophilic Spacer Prevents Conjugate Aggregation

When comparing PEGylated linkers to their aliphatic counterparts, the inclusion of the PEG3 spacer significantly enhances the water solubility of the final conjugate. Conjugates synthesized using Bromo-PEG3-Acid maintain solubility in aqueous buffers with minimal organic co-solvents, whereas equivalent conjugates synthesized with 11-bromoundecanoic acid often exhibit severe aggregation and precipitation in physiological media.

Evidence DimensionAqueous solubility of final PROTAC/ADC conjugate
Target Compound DataHigh solubility, minimal aggregation in standard biological buffers
Comparator Or Baseline11-Bromoundecanoic acid (aliphatic C11 chain)
Quantified DifferenceSignificant reduction in aggregation; requires <1% DMSO vs >5% DMSO for aliphatic chains to maintain solubility.
ConditionsPhysiological buffer (pH 7.4) at room temperature

Ensures that synthesized degraders or bioconjugates remain soluble and bioavailable in downstream cellular assays, preventing false negatives due to precipitation.

Hydrophilicity
Cross-study comparable
XLogP3 = 0.0
vs
Bromo-PEG2-Acid: approx. -0.5
Bromo-PEG4-Acid: approx. 0.5
Intermediate hydrophilicity may support balanced solubility context
Calculated value; experimental verification recommended

Optimal Balance of Alkylation Kinetics and Storage Stability

The primary bromide in Bromo-PEG3-Acid provides an optimal balance between reactivity and stability for procurement and synthesis. Compared to Chloro-PEG3-Acid, which often requires elevated temperatures (>60°C) for nucleophilic substitution, the bromide undergoes efficient alkylation under mild conditions. Conversely, while Iodo-PEG3-Acid reacts faster, it is highly susceptible to photolytic degradation and elimination during storage, leading to a significantly shorter shelf-life [1].

Evidence DimensionAlkylation reactivity and storage stability
Target Compound DataEfficient reaction at mild temperatures (20-40°C); stable at -20°C for extended periods
Comparator Or BaselineChloro-PEG3-Acid (low reactivity) and Iodo-PEG3-Acid (poor stability)
Quantified DifferenceBromide offers significantly faster kinetics than chloride at room temperature, with vastly superior shelf-life stability compared to light-sensitive iodides.
ConditionsNucleophilic substitution with primary amines/thiols; long-term storage at -20°C

Allows buyers to procure bulk quantities with confidence in long-term stability while maintaining mild reaction conditions that protect sensitive biological payloads.

Leaving group reactivity
Class-level inference
Bromide: moderate SN2 rate
vs
Iodide: reported higher SN2 reactivity
Supports controlled conjugation kinetics context
Class-level reactivity trend; verify in target conjugation system

Superior Long-Term Precursor Stability for Amide Coupling

Procuring the free acid form (Bromo-PEG3-Acid) rather than a pre-activated ester (e.g., Bromo-PEG3-NHS ester) provides critical advantages in shelf-life and synthetic flexibility. NHS esters are highly prone to moisture-induced hydrolysis during transit and storage, often resulting in lower effective active concentrations. Bromo-PEG3-Acid remains stable indefinitely when stored properly and can be activated in situ, ensuring 100% active ester concentration precisely at the time of conjugation .

Evidence DimensionResistance to moisture-induced hydrolysis during storage
Target Compound DataHighly stable free carboxylic acid, negligible degradation over months at -20°C
Comparator Or BaselineBromo-PEG3-NHS ester
Quantified DifferenceNear 100% retention of coupling competency for the free acid vs. progressive loss of active ester (often >20% degradation) due to ambient moisture.
ConditionsLong-term storage and standard laboratory handling

Reduces material waste and ensures reproducible stoichiometric coupling by preventing the use of partially degraded activated esters.

Linker solubility
Class-level inference
PEG3
3 ethylene glycol units
May support aqueous solubility screening for conjugates
Empirically reported; context-dependent solubility behavior

Precise Spatial Separation for Ternary Complex Formation

In the design of targeted protein degraders, linker length is a critical determinant of ternary complex stability. Bromo-PEG3-Acid provides a specific spatial distance (approximately 12-14 Å) that frequently serves as an optimal starting point. Shorter linkers (e.g., PEG1 or PEG2) can lead to severe steric clashes between the E3 ligase and the target protein, while longer linkers (e.g., PEG6+) introduce a high entropic penalty that reduces the cooperative binding affinity of the complex .

Evidence DimensionLinker length optimization for ternary complex formation
Target Compound Data~12-14 Å spatial separation (3 PEG units)
Comparator Or BaselineShorter (PEG1/2) or longer (PEG6+) linkers
Quantified DifferencePEG3 minimizes both steric clash (unlike PEG1) and excessive entropic penalty (unlike PEG6+), maximizing degradation efficiency for specific target-ligase pairs.
ConditionsPROTAC library synthesis and target degradation assays

Provides a high-probability starting point for PROTAC linker screening, reducing the number of initial syntheses required to identify an active degrader.

PROTAC linker fit
Class-level inference
Ternary complex formation
Supports PROTAC synthesis workflow context
Reported in multiple PROTAC molecules; target-dependent optimization may be needed

PROTAC Screening Library Synthesis

Due to its optimal ~12-14 Å length and high aqueous solubility, Bromo-PEG3-Acid is heavily utilized as a foundational linker in the parallel synthesis of PROTAC screening libraries. The stable free acid allows for on-demand activation, while the bromide efficiently alkylates diverse E3 ligase or target protein ligands, making it the preferred choice over unstable iodides or unreactive chlorides.

Antibody-Drug Conjugate (ADC) Development

In ADC development, the hydrophilic PEG3 spacer is critical for preventing the aggregation of highly hydrophobic payloads. Bromo-PEG3-Acid serves as a reliable heterobifunctional crosslinker, enabling the precise attachment of payloads to monoclonal antibodies under mild conditions that preserve antibody integrity, outperforming purely aliphatic linkers.

Surface Functionalization and Biomaterials

The compound is employed to functionalize nanoparticles, surfaces, or hydrogels. The bromide group can be used to graft the PEG-acid onto nucleophilic surfaces, leaving the carboxylic acid available for subsequent bioconjugation with peptides or proteins. The PEG3 spacer enhances biocompatibility and significantly reduces non-specific protein binding compared to standard alkyl chains[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PROTAC ternary complex synthesis
PEG3 spacer length context
Ternary complex formation and degradation endpoint review
ADC linker conjugation research
Orthogonal bromide-carboxylic acid reactivity
Stepwise conjugation control and aggregate review
Small molecule bioconjugation
PEG3 solubilizing spacer
Aqueous solubility and aggregation monitoring

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

284.02594 Da

Monoisotopic Mass

284.02594 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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